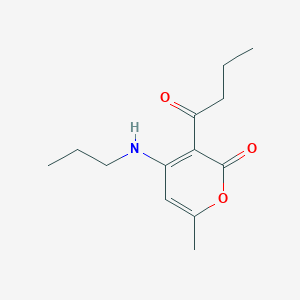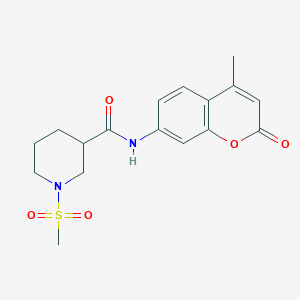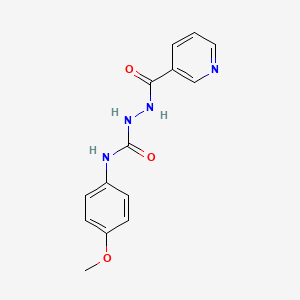![molecular formula C22H23N3O B4584530 6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4584530.png)
6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline
Vue d'ensemble
Description
Quinolines and their derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. The specific structure of "6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline" suggests potential pharmacological activities, given the known activities of related quinoline derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies such as the Friedländer synthesis, which typically requires the condensation of an aniline and a carbonyl compound. A more specific approach might involve the 1,3-dipolar cycloaddition reaction or other methods tailored to introduce specific functional groups like the piperidinyl moiety and methyl groups at precise positions on the quinoline core (Kim et al., 1990).
Molecular Structure Analysis
The structure of quinoline derivatives, including "6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline," is characterized by the presence of fused benzene and pyridine rings. This core structure is modified by substituents that can significantly alter the compound's physical, chemical, and biological properties. Crystallography and NMR techniques are commonly employed for structural analysis (Perin et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The presence of electron-donating or withdrawing groups on the quinoline nucleus can significantly influence its reactivity. The carbonyl group linked to the piperidinyl moiety might also participate in condensation and addition reactions (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of "6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline" such as melting point, boiling point, solubility, and crystal structure are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development (Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are dictated by the functional groups present in the molecule. The quinoline nucleus itself is mildly basic, and the presence of substituents can modulate its electronic properties and, consequently, its reactivity (Domagala et al., 1988).
Applications De Recherche Scientifique
Fluorescent Probes for DNA Detection
A novel synthesis of benzimidazo[1,2-a]quinolines, which are structurally related to 6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline, has been accomplished. These compounds, characterized by their spectroscopic properties, offer potential applications as DNA-specific fluorescent probes. Their binding properties to ct-DNA, studied through fluorescence spectroscopy, revealed significantly enhanced fluorescence emission intensity, suggesting their utility in molecular biology for DNA detection and analysis (Perin et al., 2011).
Anticancer Activity
Quinoline compounds, including those structurally similar to the compound , have been examined for their anticancer activities. The synthetic versatility of quinoline allows the generation of a large number of structurally diverse derivatives, which have been studied for their modes of function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. This review highlights the potential of quinoline and its analogs in cancer drug development, offering insights into their anticancer activities and mechanisms of action (Solomon & Lee, 2011).
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-15-7-8-20-18(11-15)19(22(26)25-10-4-5-16(2)14-25)12-21(24-20)17-6-3-9-23-13-17/h3,6-9,11-13,16H,4-5,10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCDWPZOHIDADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidino)[6-methyl-2-(3-pyridyl)-4-quinolyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)
![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)
![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4584464.png)




![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)
![N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4584505.png)
![1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4584509.png)
![2-({[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4584524.png)
![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4584527.png)
![7-(4-heptylphenyl)-8-(3-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4584538.png)